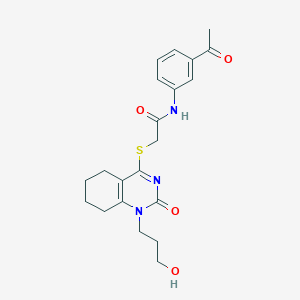

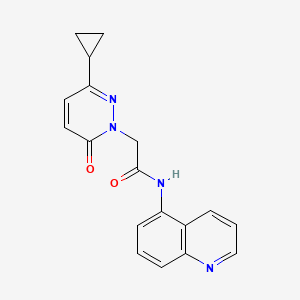

N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The first paper describes the synthesis of a series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates and dipeptides that mimic the substructure of methyltetrahydrofolate (MTHF), a substrate for MetS . These compounds were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods. The second paper reports the successful synthesis of five new derivatives of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides through a four-step process starting from anthranilic acid and aryl isothiocyanates . The total yields of these compounds ranged from 29 to 31%.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. In the first study, the structures were determined by comparing the free energies of binding of the inhibitors to the MTHF binding domain of MetS with their IC50 values . In the second study, the structures of the synthesized derivatives were determined by IR, ^1H-NMR, ^13C-NMR, and HR-MS spectra .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the coupling of amino acid esters with carboxylic acid derivatives using DCC . The second paper does not detail the specific chemical reactions but mentions a four-step synthesis process .

Physical and Chemical Properties Analysis

The first paper provides information on the cytotoxic activity of the synthesized compounds, with one compound exhibiting the highest IC50 value of 20 µg/mL against the PC-3 cell line, indicating its potential as an anti-cancer agent . The physical and chemical properties such as solubility, stability, and reactivity of these compounds are not detailed in the abstracts provided.

科学研究应用

结构方面和性质

N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺及其相关化合物因其结构方面和性质而受到研究。例如,对含酰胺的异喹啉衍生物的研究表明,这些化合物在与各种酸处理后可以形成凝胶或结晶固体。这些化合物还表现出有趣的发光特性,与母体化合物相比,主体-客体复合物在较低波长下显示出更强的发光发射 (Karmakar、Sarma 和 Baruah,2007)。

抗肿瘤活性

一些新颖的 3-苄基取代的-4(3H)-喹唑啉酮与 N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺在结构上相关,已被设计和合成。这些化合物在体外显示出显着的抗肿瘤活性,某些衍生物的效力几乎比阳性对照 5-FU 高 1.5-3.0 倍 (Al-Suwaidan 等人,2016)。

抗菌和抗癌潜力

N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺的衍生物因其抗菌和抗癌潜力而受到探索。对类似化合物的研究显示出与标准药物相当的显着抗菌活性,以及中等的抗癌活性,但低于标准药物。分子对接研究表明有潜力用于抗癌分子的合理药物设计 (Mehta 等人,2019)。

合成和表征用于药物化学

与 N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺在结构上相关的新的喹唑啉的合成和表征已被探索作为其作为抗菌剂的潜力。此类研究有助于药物化学中新型治疗化合物的发展 (Desai、Shihora 和 Moradia,2007)。

分子对接和生物潜力

N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺衍生物的分子对接和生物潜力已得到研究。这包括研究振动光谱、分子静电势以及化合物与 BRCA2 复合物等生物靶标的相互作用,表明潜在的抑制活性 (El-Azab 等人,2016)。

有机合成中的新途径

对与 N-(3-乙酰苯基)-2-((1-(3-羟丙基)-2-氧代-1,2,5,6,7,8-六氢喹唑啉-4-基)硫代)乙酰胺在结构上相关的化合物的研究已导致发现有机合成中的新途径。例如,对相关化合物三氟甲磺酸中的分子内环化研究为创建苯稠内酰胺提供了新的途径,突出了该化合物在推进合成方法中的相关性 (Fante 等人,2014)。

属性

IUPAC Name |

N-(3-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-2-3-9-18(17)24(10-5-11-25)21(28)23-20/h4,6-7,12,25H,2-3,5,8-11,13H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJZPQQFVAJNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)